Cas no 1176633-14-9 ((1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol)
![(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol structure](https://ja.kuujia.com/scimg/cas/1176633-14-9x500.png)
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol
- (1R)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol
- Benzenemethanol, α-(bromomethyl)-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-, (αR)-
-
- MDL: MFCD09863606
- インチ: 1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2/t14-/m0/s1
- InChIKey: HQMYCYNTULCALY-AWEZNQCLSA-N
- ほほえんだ: BrC[C@@H](C1C=CC(=CC=1)S(N1CCCCCC1)(=O)=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 380
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553211-500mg |
(R)-1-(4-(azepan-1-ylsulfonyl)phenyl)-2-bromoethan-1-ol |
1176633-14-9 | 98% | 500mg |
¥6032.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15353-100MG |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 95% | 100MG |
¥ 943.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553211-1g |
(R)-1-(4-(azepan-1-ylsulfonyl)phenyl)-2-bromoethan-1-ol |
1176633-14-9 | 98% | 1g |
¥8179.00 | 2024-08-09 | |
Enamine | EN300-87699-0.05g |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 0.05g |
$1851.0 | 2023-09-01 | ||
Enamine | EN300-87699-10.0g |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 10.0g |
$9474.0 | 2023-02-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15353-250MG |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 95% | 250MG |
¥ 1,511.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15353-500MG |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 95% | 500MG |
¥ 2,521.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15353-1G |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 95% | 1g |
¥ 3,775.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15353-10G |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 95% | 10g |
¥ 18,876.00 | 2023-04-05 | |
Enamine | EN300-87699-0.1g |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol |
1176633-14-9 | 0.1g |
$1939.0 | 2023-09-01 |
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
(1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-olに関する追加情報
Research Brief on (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol (CAS: 1176633-14-9): Recent Advances and Applications
The compound (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol (CAS: 1176633-14-9) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the significance of (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol as a key intermediate in the synthesis of novel bioactive molecules. Its structural motif, featuring an azepane sulfonyl group and a bromoethanol moiety, makes it a versatile building block for the development of enzyme inhibitors and receptor modulators. Researchers have explored its utility in targeting various disease pathways, including inflammation and oncology.
One of the most notable advancements is the compound's role in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol exhibited potent inhibitory activity against specific protein kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further optimization.
In addition to its therapeutic potential, recent research has also focused on improving the synthetic routes for (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol. A team at the University of Cambridge reported a more efficient and scalable synthesis method in 2022, which reduces the number of steps and improves overall yield. This advancement is critical for facilitating large-scale production and future clinical applications.
Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Preliminary in vivo studies suggest that further optimization may be required to enhance its bioavailability and reduce off-target effects. Ongoing research is addressing these issues through structural modifications and formulation strategies.
In conclusion, (1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol (CAS: 1176633-14-9) represents a promising candidate for drug discovery, with recent studies underscoring its potential in kinase inhibition and other therapeutic areas. Continued research efforts are expected to unlock its full potential and translate these findings into clinical applications.
1176633-14-9 ((1R)-1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol) 関連製品
- 1132970-51-4(Dihydro Indocyanine Green Sodium Salt 90%)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)
- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)
- 1226212-68-5(2-Ethyl-5-(4-fluorophenyl)aniline)
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)
- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)
- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
